molecular formula C18H21FN2O4S B2439719 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380009-92-5

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2439719
CAS No.: 2380009-92-5
M. Wt: 380.43
InChI Key: MCPHIVCXYWQFDY-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound with the molecular formula C18H21FN2O4S and a molecular weight of 380.43 g/mol. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents, allowing for the efficient synthesis of the desired compound.

Chemical Reactions Analysis

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the methoxy group.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine and pyridine rings can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine include:

    4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine: This compound has a similar structure but with a methyl group on the pyridine ring, which can influence its reactivity and biological activity.

    4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]benzene: The benzene ring in place of the pyridine ring can lead to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

4-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)21-10-2-3-14(12-21)13-25-15-6-8-20-9-7-15/h4-9,11,14H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPHIVCXYWQFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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